REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=[O:16])[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([OH:17])[CH:10]=3)[C:5](=[O:18])[C:4]=2[CH:3]=1.[CH2:19]([CH:21]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:22]Br)[CH3:20].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:19]([CH:21]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:22][O:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=[O:16])[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([O:17][CH2:5][CH:4]([CH2:13][CH3:12])[CH2:3][CH2:2][CH2:15][CH3:14])[CH:10]=3)[C:5](=[O:18])[C:4]=2[CH:3]=1)[CH3:20] |f:2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)O)=O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CBr)CCCC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring for one night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was removed by distillation, and 50 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
The reaction solution was treated by extraction with diethyl ether
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After the concentration under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained crude product
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methanol, and 12.5 g of the quinone compound of the object compound
|
Type
|
CUSTOM
|
Details
|
was obtained (the yield: 65%
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(COC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)OCC(CCCC)CC)=O)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |